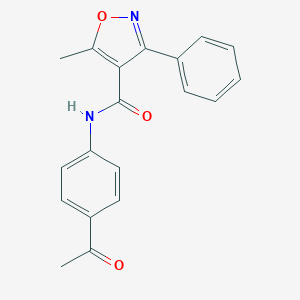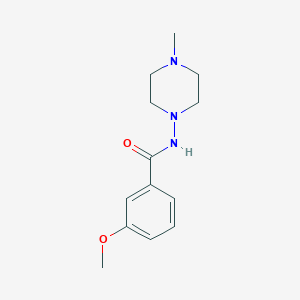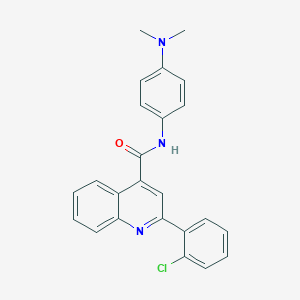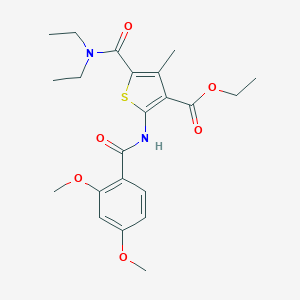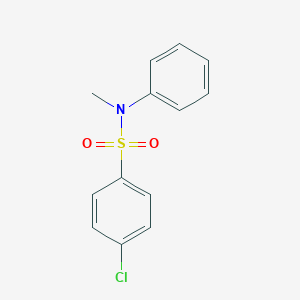
4-Chloro-N-methyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-methyl-N-phenylbenzenesulfonamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that is widely used in scientific research. This chemical compound is synthesized through a complex process that involves several steps. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves the inhibition of bacterial protein synthesis. This chemical compound binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. As a result, bacterial protein synthesis is inhibited, leading to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-N-methyl-N-phenylbenzenesulfonamide has several biochemical and physiological effects. It inhibits the growth and metabolism of bacteria by inhibiting protein synthesis. In addition, this chemical compound can also inhibit the growth of mammalian cells, although it is less toxic to mammalian cells than to bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chloro-N-methyl-N-phenylbenzenesulfonamide in lab experiments include its broad-spectrum antibiotic activity, its ability to select for cells with antibiotic resistance genes, and its low toxicity to mammalian cells. However, there are also limitations to using this chemical compound in lab experiments. For example, it can be toxic to some bacterial strains, and it can also be inactivated by certain bacterial enzymes.
Direcciones Futuras
There are several future directions for research on 4-Chloro-N-methyl-N-phenylbenzenesulfonamide. One direction is to explore its potential as a treatment for bacterial infections in humans and animals. Another direction is to investigate its potential as a tool for studying bacterial growth and metabolism. Additionally, researchers could explore ways to modify the structure of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide to improve its effectiveness against specific bacterial strains.
Métodos De Síntesis
The synthesis of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves several steps. The first step is the reaction between p-nitrobenzoic acid and thionyl chloride to form p-nitrobenzoyl chloride. The second step is the reaction between p-nitrobenzoyl chloride and N-methyl-N-phenylbenzenesulfonamide to form 4-nitro-N-methyl-N-phenylbenzenesulfonamide. The third step is the reduction of 4-nitro-N-methyl-N-phenylbenzenesulfonamide to 4-amino-N-methyl-N-phenylbenzenesulfonamide using iron and hydrochloric acid. The final step is the chlorination of 4-amino-N-methyl-N-phenylbenzenesulfonamide to form 4-Chloro-N-methyl-N-phenylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-Chloro-N-methyl-N-phenylbenzenesulfonamide is widely used in scientific research due to its broad-spectrum antibiotic activity. This chemical compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It is commonly used in microbiology experiments to study the growth and metabolism of bacteria. In addition, 4-Chloro-N-methyl-N-phenylbenzenesulfonamide is also used in molecular biology experiments to select for cells that contain plasmids with antibiotic resistance genes.
Propiedades
Número CAS |
16358-34-2 |
|---|---|
Nombre del producto |
4-Chloro-N-methyl-N-phenylbenzenesulfonamide |
Fórmula molecular |
C13H12ClNO2S |
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
4-chloro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Clave InChI |
SOMJAHYGVWAEJH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



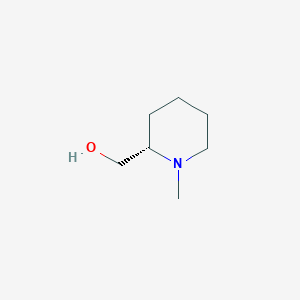


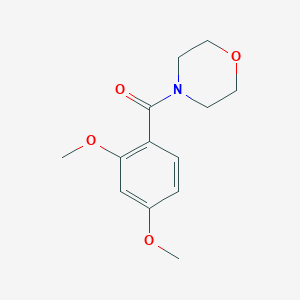
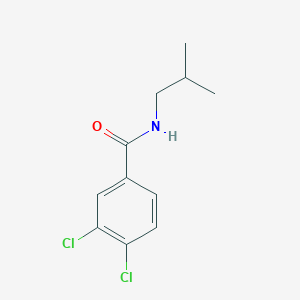
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
